molecular formula C18H28N4O5 B1522281 tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate CAS No. 1186311-17-0

tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate

Cat. No.: B1522281
CAS No.: 1186311-17-0
M. Wt: 380.4 g/mol
InChI Key: XUHDIUAWLWAPDH-UHFFFAOYSA-N
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Description

Tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C18H28N4O5 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids, are used in the synthesis of dipeptides . This suggests that the compound may interact with peptide chains or amino acids.

Mode of Action

The compound likely interacts with its targets through chemical reactions facilitated by its functional groups. The tert-butyloxycarbonyl group (Boc) is known to protect amino groups in peptide synthesis . This protection allows for selective reactions to occur without unwanted side reactions .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids . The synthesis process involves the coupling of amino acids, which is enhanced by certain reagents . The resulting dipeptides can then participate in various biochemical pathways, depending on their specific amino acid composition.

Pharmacokinetics

The compound’s solubility in various solvents suggests it may be well-absorbed and distributed in the body .

Result of Action

The primary result of the compound’s action is the formation of dipeptides . These dipeptides can have various effects at the molecular and cellular levels, depending on their specific amino acid composition. For example, they may act as signaling molecules or participate in protein-protein interactions.

Properties

IUPAC Name

tert-butyl 2-hydroxy-3-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2H-imidazo[4,5-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5/c1-17(2,3)26-14(23)20-10-11-8-12-13(19-9-11)21(7)15(24)22(12)16(25)27-18(4,5)6/h8-9,15,24H,10H2,1-7H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHDIUAWLWAPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(N=C1)N(C(N2C(=O)OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674135
Record name tert-Butyl 6-{[(tert-butoxycarbonyl)amino]methyl}-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-17-0
Record name 1,1-Dimethylethyl 6-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro-2-hydroxy-3-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-{[(tert-butoxycarbonyl)amino]methyl}-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
Reactant of Route 3
tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
Reactant of Route 4
tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate

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